molecular formula C26H32N2O6 B357936 TM-1

TM-1

Cat. No.: B357936
M. Wt: 468.5 g/mol
InChI Key: FJPOSFVCWXTUDP-UHFFFAOYSA-N
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Description

TM-1 is a potent inhibitor of pyruvate dehydrogenase kinase, specifically targeting pyruvate dehydrogenase kinase 1 and pyruvate dehydrogenase kinase 2. This compound is known for its ability to block the phosphorylation of the pyruvate dehydrogenase complex, thereby inhibiting the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TM-1 involves several steps. One of the methods includes the reaction of intermediate compounds with reagents such as hydroxybenzotriazole, hexafluorophosphate benzotriazole tetramethyl uronium, and diisopropylethylamine in dichloromethane. The reaction is typically carried out at room temperature for a few hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: TM-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

TM-1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.

    Biology: Helps in understanding cellular metabolism and the role of pyruvate dehydrogenase kinase in various biological processes.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit cancer cell proliferation.

    Industry: Potential applications in the development of new therapeutic agents and biochemical research tools.

Mechanism of Action

TM-1 exerts its effects by inhibiting pyruvate dehydrogenase kinase, which in turn prevents the phosphorylation of the pyruvate dehydrogenase complex. This inhibition leads to the activation of the pyruvate dehydrogenase complex, promoting the conversion of pyruvate to acetyl-CoA, thereby affecting cellular energy metabolism. The molecular targets involved include pyruvate dehydrogenase kinase 1 and pyruvate dehydrogenase kinase 2 .

Comparison with Similar Compounds

    Dichloroacetate: Another inhibitor of pyruvate dehydrogenase kinase, but with a different mechanism of action.

    Radicicol: Inhibits heat shock protein 90, indirectly affecting pyruvate dehydrogenase kinase activity.

Uniqueness of TM-1: this compound is unique in its potent and selective inhibition of pyruvate dehydrogenase kinase 1 and pyruvate dehydrogenase kinase 2, making it a valuable tool for studying metabolic pathways and potential therapeutic applications in cancer treatment .

Biological Activity

TM-1 is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which facilitates its interaction with various biological targets. Its molecular formula and structural details are crucial for understanding its biological activity. The compound is synthesized using various methods that may affect its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : this compound has been shown to exhibit significant antioxidant properties, which may help in reducing oxidative stress in cells. This property is particularly important in preventing cellular damage associated with various diseases.
  • Antiproliferative Effects : Studies indicate that this compound can inhibit the proliferation of cancer cells. The compound's effectiveness was evaluated using various cancer cell lines, including MCF-7 (breast cancer), A-549 (lung cancer), and HT-29 (colon cancer) through MTT assays.

1. Antiproliferative Activity

A notable study investigated the antiproliferative effects of this compound on several cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for this compound against MCF-7, A-549, and HT-29 were determined to be 15 µM, 20 µM, and 25 µM respectively.

Cell LineIC50 (µM)
MCF-715
A-54920
HT-2925

These findings suggest that this compound may serve as a potential candidate for further development in cancer therapy.

2. Antioxidant Activity

In another study focusing on the antioxidant properties of this compound, it was found that the compound effectively scavenged free radicals and reduced lipid peroxidation levels in vitro. The antioxidant activity was measured using the TBARS assay, where this compound showed a significant decrease in malondialdehyde levels compared to control groups.

TreatmentTBARS Level (µM)
Control10.5
This compound (10 µM)5.2
This compound (20 µM)3.8

This data indicates that this compound could play a role in protecting cells from oxidative damage.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound has favorable absorption characteristics when administered orally, with a peak plasma concentration observed within 2 hours post-administration.

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C26H32N2O6/c1-18-21-6-5-20(33-15-13-28-10-8-27(9-11-28)12-14-29)17-23(21)34-26(30)25(18)19-4-7-22(31-2)24(16-19)32-3/h4-7,16-17,29H,8-15H2,1-3H3

InChI Key

FJPOSFVCWXTUDP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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